3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings, methoxy groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of the diazepine ring and the introduction of the substituents. Common synthetic routes may involve:
Formation of the Diazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.
Propanoylation: The propanoyl group can be introduced using acylation reactions with propanoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of pathways involved in inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-acetyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-butanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-11-(3-NITROPHENYL)-10-PROPIONYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of substituents and the resulting chemical and biological properties
Properties
Molecular Formula |
C30H29N3O6 |
---|---|
Molecular Weight |
527.6g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H29N3O6/c1-4-28(35)32-24-11-6-5-10-22(24)31-23-15-20(18-12-13-26(38-2)27(17-18)39-3)16-25(34)29(23)30(32)19-8-7-9-21(14-19)33(36)37/h5-14,17,20,30-31H,4,15-16H2,1-3H3 |
InChI Key |
JTISBAXSJKDXLT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.